

# Application Notes and Protocols: Di-tert-butyl 3,3'-Iminodipropionate in Drug Discovery

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## Compound of Interest

Compound Name: *Di-tert-butyl 3,3'-Iminodipropionate*

Cat. No.: B134915

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## Introduction

**Di-tert-butyl 3,3'-imino*dipropionate*** is a versatile chemical intermediate that has found significant application in drug discovery, primarily as a precursor for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, as well as dictating the physicochemical properties of the molecule.

The secondary amine in **Di-tert-butyl 3,3'-imino*dipropionate*** provides a key reactive handle for derivatization into various linker archetypes, including those containing piperazine or linear diamine moieties. These linkers can enhance the solubility, permeability, and metabolic stability of PROTACs, properties that are critical for their development as therapeutic agents.<sup>[1][2][3][4][5]</sup> This document provides detailed protocols for the synthesis of a PROTAC linker from **Di-tert-butyl 3,3'-imino*dipropionate*** and its subsequent incorporation into a model PROTAC, along with representative biological data and visualizations of key processes.

## Application: Synthesis of PROTAC Linkers

**Di-tert-butyl 3,3'-imino*dipropionate*** serves as a valuable starting material for the synthesis of mono-protected diamine linkers, which are widely used in the construction of PROTACs. The

tert-butyl ester groups can be hydrolyzed to carboxylic acids, which can then be subjected to a Curtius rearrangement or other chemical transformations to yield a diamine. Alternatively, the secondary amine can be reductively aminated. A common strategy involves the reduction of the ester groups to alcohols, followed by conversion to a diamine. The resulting diamine can then be mono-protected, typically with a Boc group, to allow for sequential attachment to the protein of interest (POI) ligand and the E3 ligase ligand.

## Physicochemical Properties of Derived Linkers

Linkers derived from **Di-tert-butyl 3,3'-iminodipropionate**, particularly those incorporating a piperazine or related diamine core, can significantly influence the physicochemical properties of the resulting PROTACs.

- Solubility: The inclusion of basic amine functionalities can enhance the aqueous solubility of PROTACs through protonation at physiological pH.[1][2][6]
- Permeability: The rigidity and conformational preferences of cyclic linkers like piperazine can impact cell permeability. Folded conformations that shield polar surface area have been correlated with improved permeability.[3][4]
- Metabolic Stability: The presence of a piperazine ring can improve metabolic stability by preventing N-dealkylation reactions.[1][2]

## Quantitative Data for PROTACs with Amine-Containing Linkers

The following table summarizes representative quantitative data for PROTACs containing piperazine or linear diamine linkers similar to those that can be synthesized from **Di-tert-butyl 3,3'-iminodipropionate**. This data is illustrative of the potency and efficacy that can be achieved with such linkers.

PROTA C ID	Target Protein	E3 Ligase Ligand	Linker Type	DC50 (nM)	Dmax (%)	Cell Line	Referen ce
12a	BRD4	CRBN (O-Pom)	Flexible Ether	23	>95	HEK293	<a href="#">[7]</a>
12b	BRD4	CRBN (tDHU)	Flexible Ether	7100	~20	HEK293	<a href="#">[7]</a>
14a	BRD4	CRBN (O-Pom)	Rigid Piperazin e-like	Potent	High	HEK293	<a href="#">[7]</a>
14b	BRD4	CRBN (tDHU)	Rigid Piperazin e-like	Inactive	-	HEK293	<a href="#">[7]</a>
15a	BRD4	CRBN (O-Pom)	Basic Amine	Potent	High	HEK293	<a href="#">[7]</a>
15b	BRD4	CRBN (tDHU)	Basic Amine	Potent	High	HEK293	<a href="#">[7]</a>

## Experimental Protocols

### Protocol 1: Synthesis of a Mono-Boc-Protected Diamine Linker from Di-tert-butyl 3,3'-Iminodipropionate

This protocol describes a representative multi-step synthesis of a mono-Boc-protected diamine linker starting from **Di-tert-butyl 3,3'-imino**dipropionate.

#### Step 1: Reduction of **Di-tert-butyl 3,3'-imino**dipropionate to the Diol

- To a solution of **Di-tert-butyl 3,3'-imino**dipropionate (1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH4) (2.5 eq.) portion-wise.
- Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 16 hours.

- Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.
- Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
- Concentrate the filtrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.

#### Step 2: Mesylation of the Diol

- Dissolve the crude diol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C.
- Add triethylamine (3 eq.) followed by methanesulfonyl chloride (2.5 eq.) dropwise.
- Stir the reaction at 0 °C for 2 hours.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dimesylate.

#### Step 3: Azide Formation

- Dissolve the dimesylate (1 eq.) in dimethylformamide (DMF).
- Add sodium azide (3 eq.) and stir the mixture at 80 °C for 16 hours.
- Cool the reaction to room temperature and dilute with water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the diazide.

#### Step 4: Reduction to Diamine and Mono-Boc Protection

- Dissolve the diazide (1 eq.) in methanol.

- Add a catalytic amount of 10% Pd/C.
- Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 16 hours.
- Filter the reaction through Celite and wash with methanol.
- Concentrate the filtrate to obtain the crude diamine.
- Dissolve the crude diamine in DCM and add a solution of di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1 eq.) in DCM dropwise at 0 °C.
- Stir the reaction at room temperature for 4 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography (silica gel, gradient elution with DCM/methanol) to afford the mono-Boc-protected diamine linker.

## Protocol 2: Synthesis of a Model PROTAC via Reductive Amination

This protocol outlines the synthesis of a model PROTAC using the prepared mono-Boc-protected diamine linker, a generic POI-ligand containing an aldehyde, and a pomalidomide-derived E3 ligase ligand.

### Step 1: Reductive Amination with POI-Ligand

- Dissolve the mono-Boc-protected diamine linker (1.1 eq.) and the POI-ligand-aldehyde (1 eq.) in DCM.
- Add sodium triacetoxyborohydride (1.5 eq.) to the mixture.
- Stir the reaction at room temperature for 16 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.

- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to yield the Boc-protected POI-linker conjugate.

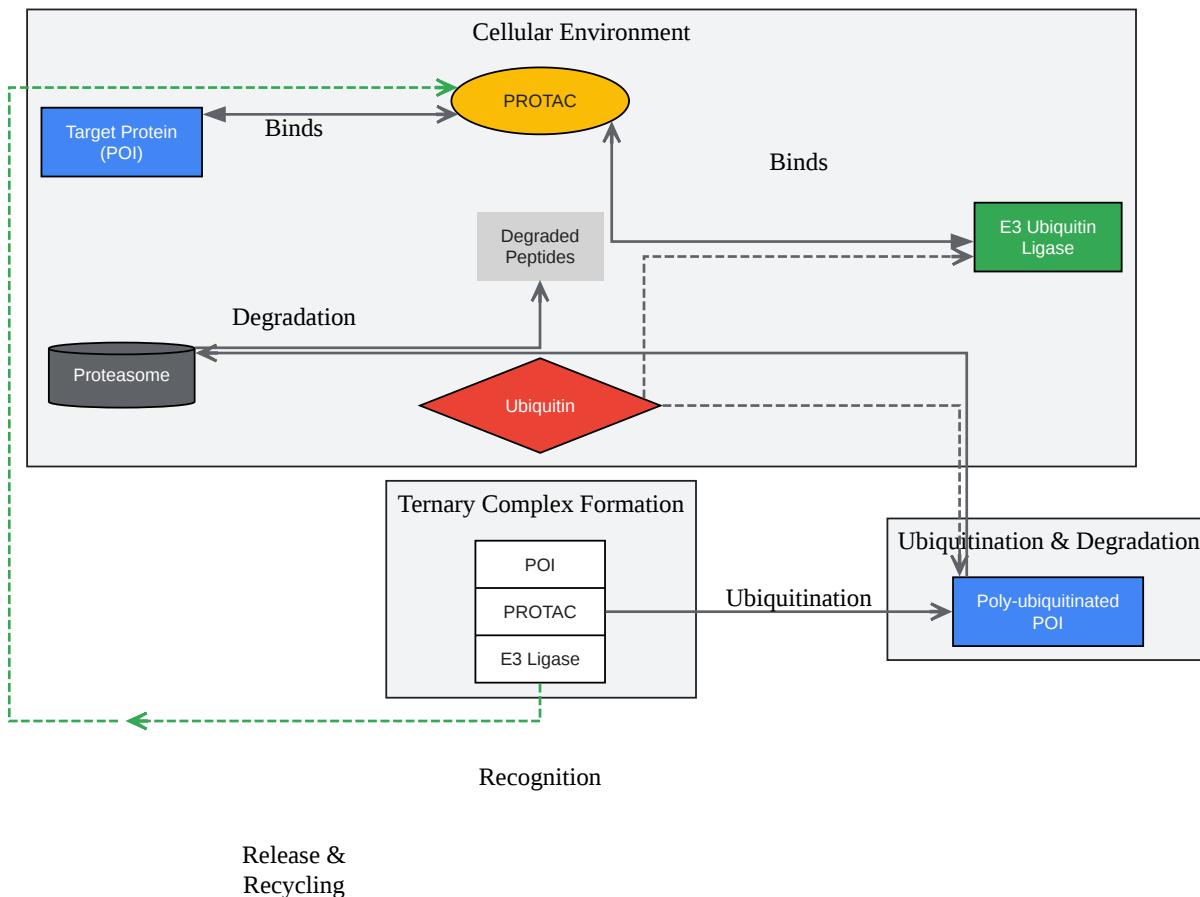
#### Step 2: Boc Deprotection

- Dissolve the Boc-protected POI-linker conjugate in a solution of 4M HCl in 1,4-dioxane.
- Stir the reaction at room temperature for 2 hours.
- Concentrate the mixture under reduced pressure to obtain the amine-POI-linker conjugate as the hydrochloride salt.

#### Step 3: Amide Coupling with E3 Ligase Ligand

- To a solution of the amine-POI-linker conjugate hydrochloride salt (1 eq.) and a pomalidomide derivative with a carboxylic acid handle (1.1 eq.) in DMF, add N,N-diisopropylethylamine (DIPEA) (3 eq.).
- Add HATU (1.2 eq.) and stir the reaction mixture at room temperature for 16 hours.
- Dilute the reaction with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by preparative HPLC to obtain the final PROTAC.

## Visualizations



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Figure 1. Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

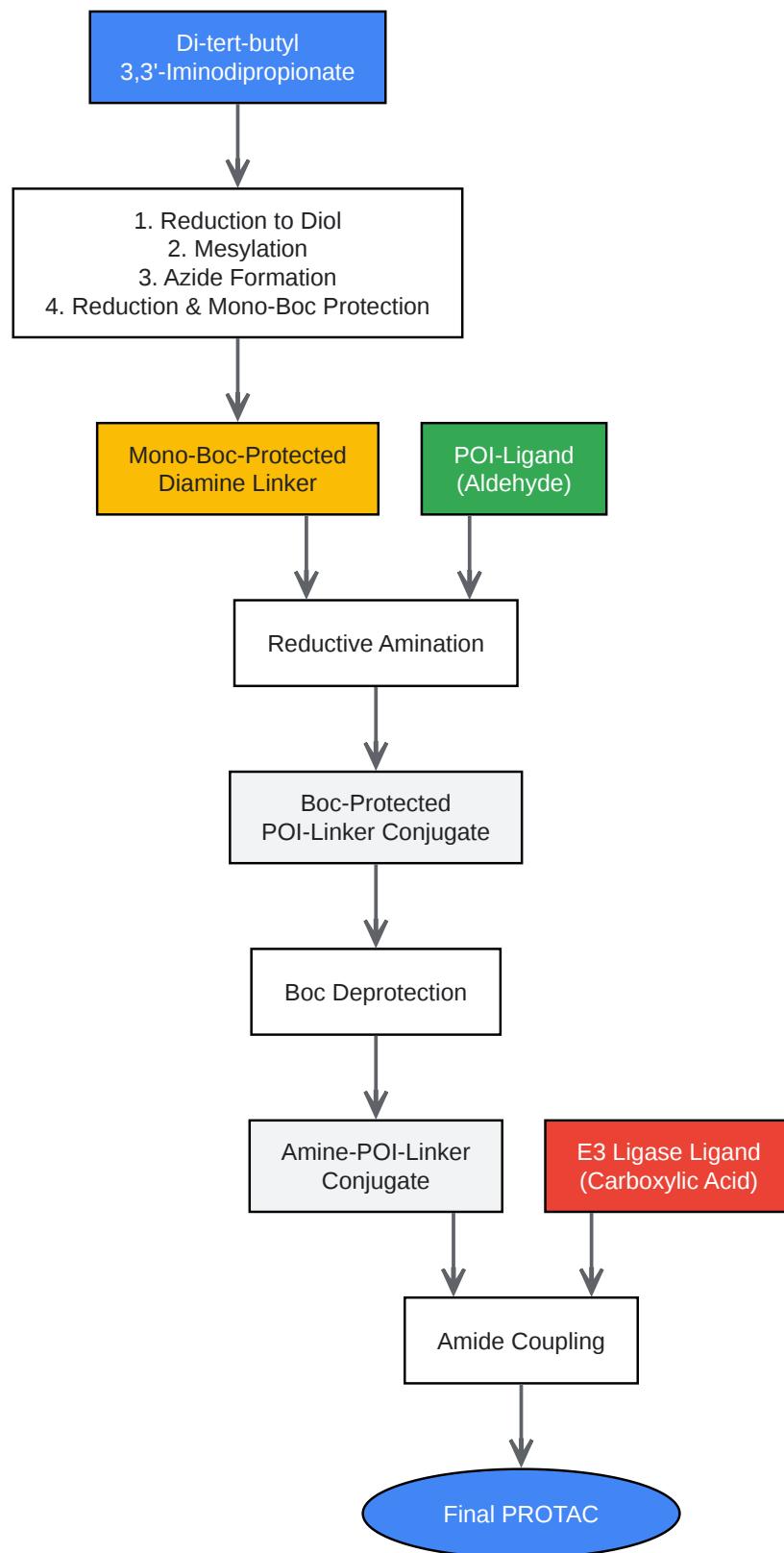
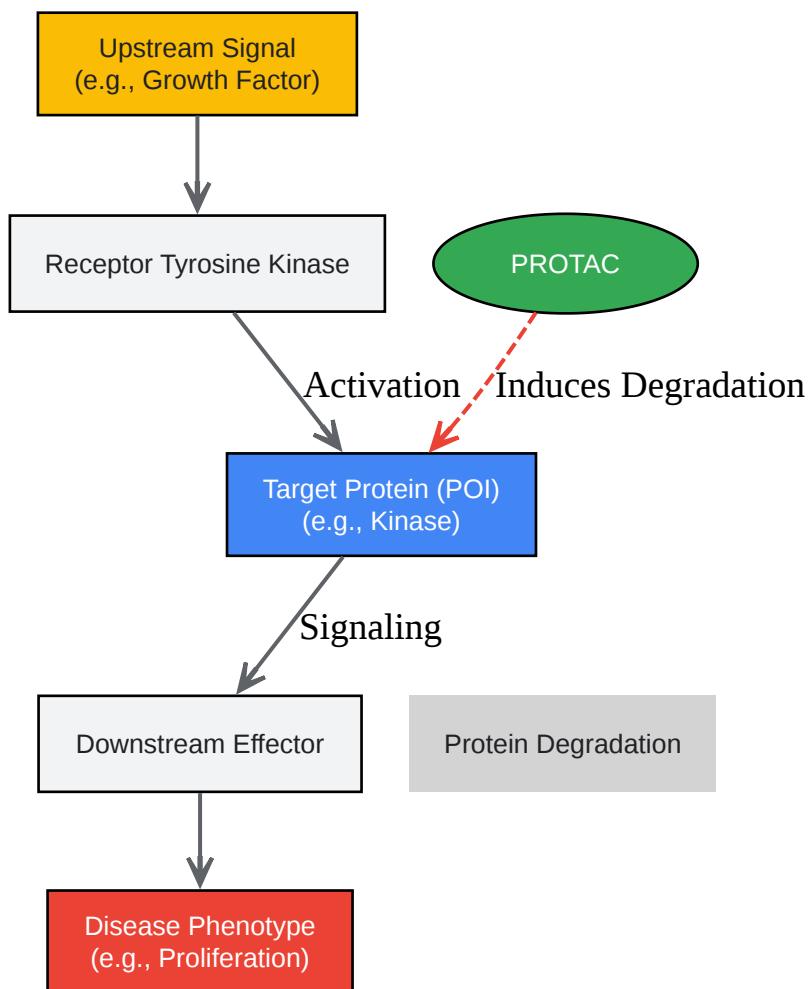
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Figure 2. General workflow for the synthesis of a PROTAC.



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Figure 3. PROTAC intervention in a generic signaling pathway.

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